molecular formula C24H26N2O6 B1682836 Suxibuzone CAS No. 27470-51-5

Suxibuzone

Cat. No. B1682836
CAS RN: 27470-51-5
M. Wt: 438.5 g/mol
InChI Key: ONWXNHPOAGOMTG-UHFFFAOYSA-N
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Description

Suxibuzone is an analgesic used for joint and muscular pain. It is a prodrug of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, and is commonly used in horses .


Molecular Structure Analysis

The molecular formula of Suxibuzone is C24H26N2O6. It has an average mass of 438.473 Da and a monoisotopic mass of 438.179077 Da . The IUPAC name for Suxibuzone is 4-[[4-butyl-3,5-dioxo-1,2-di(phenyl)pyrazolidin-4-yl]methoxy]-4-oxobutanoic acid .


Chemical Reactions Analysis

Suxibuzone is a prodrug for phenylbutazone, which means it undergoes chemical conversion by metabolic processes to become the pharmacologically active drug .


Physical And Chemical Properties Analysis

Suxibuzone has a molecular weight of 438.48 g/mol. The percent composition is C 65.74%, H 5.98%, N 6.39%, O 21.89% .

Scientific Research Applications

Pharmacokinetics and Metabolism

Suxibuzone (SBZ) is primarily investigated for its pharmacokinetic properties and metabolism. A study on horses detailed the disposition of SBZ and its metabolites, phenylbutazone (PBZ) and oxyphenbutazone (OPBZ), revealing that SBZ rapidly transforms into these active metabolites in plasma and synovial fluid, with plasma SBZ concentrations decreasing rapidly and becoming undetectable beyond 20 minutes after treatment (Jaraíz et al., 1999). Another study compared the absorption, excretion, and metabolism of suxibuzone and phenylbutazone in humans, further elucidating the prodrug nature of suxibuzone (Yasuda et al., 1982).

Comparative Efficacy and Safety

Suxibuzone's efficacy in comparison to phenylbutazone has been a focal point of research. A double-blind study involving patients with rheumatoid arthritis found that suxibuzone was nearly as effective as phenylbutazone in improving symptoms, with significantly lower gastrointestinal side effects, highlighting its potential as a safer alternative (Mizushima et al., 1983). A similar comparative study in horses confirmed that suxibuzone causes significantly lower gastric ulcerogenic effects than phenylbutazone when administered orally at equimolecular doses (Monreal et al., 2004).

Potential Adverse Effects

Research has also explored the adverse effects of suxibuzone. A study on rat hepatocarcinogenesis indicated that suxibuzone could promote liver tumors, particularly when administered after initiation with a carcinogen (Yanagi et al., 1987). This finding underscores the need for cautious use and further investigation into its long-term effects.

Bioequivalence and Formulations

The bioequivalence of different suxibuzone formulations has been examined, with one study demonstrating that granulated and paste oral formulations of suxibuzone in horses are bioequivalent with respect to their active metabolites (Jaraiz et al., 1999). This research is crucial for veterinary medicine, ensuring effective and consistent treatment options.

Analytical Methods

Analytical methods for detecting suxibuzone and its metabolites have also been a topic of research. A high-performance liquid chromatographic method was developed for this purpose, enhancing the capability to monitor and study suxibuzone in biological samples (Marunaka et al., 1980).

Safety And Hazards

Suxibuzone is classified as having acute toxicity (oral), Category 4 H302 according to Regulation (EC) No. 1272/2008 [CLP] .

properties

IUPAC Name

4-[(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-2-3-16-24(17-32-21(29)15-14-20(27)28)22(30)25(18-10-6-4-7-11-18)26(23(24)31)19-12-8-5-9-13-19/h4-13H,2-3,14-17H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWXNHPOAGOMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021296
Record name Suxibuzone
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Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suxibuzone

CAS RN

27470-51-5
Record name Suxibuzone
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Record name Suxibuzone [INN:BAN:JAN]
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Record name Suxibuzone
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Record name Suxibuzone
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Record name Suxibuzone
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Record name SUXIBUZONE
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Record name Suxibuzone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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